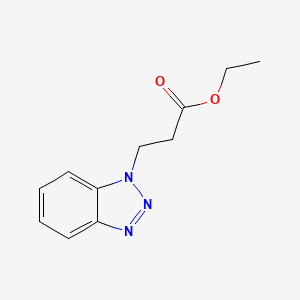

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate

描述

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a heterocyclic ester featuring a benzotriazole moiety linked to a propanoate backbone via a methylene group. Benzotriazoles are known for their stability and applications in coordination chemistry, photostabilizers, and as intermediates in organic synthesis . The ethyl ester group enhances solubility in organic solvents, making this compound valuable in synthetic workflows, particularly in peptide modification and click chemistry .

属性

IUPAC Name |

ethyl 3-(benzotriazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-8-14-10-6-4-3-5-9(10)12-13-14/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWANEVFCDQCURJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN1C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30876396 | |

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-47-9 | |

| Record name | 1H-BENZOTRIAZOLE-1-PROPANOIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30876396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Mechanism

A mixture of N-(α-aminomethyl)benzotriazole (1.0 mmol) and ethyl acrylate (2.0 mmol) in anhydrous dichloromethane (10 mL) is treated with titanium tetrachloride (1.0 mmol) at 0°C. The reaction proceeds via a Lewis acid-mediated conjugate addition, forming a carbon-carbon bond between the benzotriazole and acrylate moieties. After stirring at room temperature for 16–20 hours, the product is isolated by extraction with ethyl acetate and purified via silica gel chromatography (diethyl ether/n-hexane = 2:1).

Key Parameters:

-

Temperature : 0°C (initial), room temperature (main reaction).

-

Catalyst : TiCl₄ (1.0 equiv).

Nucleophilic Substitution of Benzotriazolyl Precursors

N-substituted benzotriazoles are highly reactive toward nucleophilic displacement, enabling the synthesis of propanoate esters. For example, phenylethynylzinc replaces the benzotriazolyl group in A-methyl-A-[2-methyl-1-(2-phenylethynyl)-1-propenyl]aniline, suggesting a pathway for ester formation.

Procedure for Benzotriazolyl Displacement

-

Substrate Preparation : (£)-1-Benzotriazolyl-3-(phenylsulfonyl)-1-propene is synthesized via sulfonation of propargyl benzotriazole.

-

Nucleophilic Attack : Treatment with ethyl propiolate in the presence of LDA (2.1 equiv) at -78°C induces α,α-dialkylation, yielding the target ester after aqueous workup.

Optimization Insights:

-

Base : Lithium diisopropylamide (LDA) ensures deprotonation at the α-position.

-

Electrophile : Ethyl propiolate provides the ester functionality.

-

Yield : Reported at 75–85% for similar dialkylated products.

Comparative Analysis of Synthetic Routes

Purity Challenges

Crude products from the Baylis-Hillman route often contain unreacted acrylate and titanium residues, necessitating chromatography. In contrast, nucleophilic displacement yields higher-purity intermediates due to the crystalline nature of sulfonyl precursors.

Industrial-Scale Considerations

Solvent Selection

化学反应分析

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Conditions :

-

Products : 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid.

-

Mechanistic Insight : The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide (basic) at the carbonyl carbon, followed by elimination of ethanol .

Nucleophilic Substitution at the Benzotriazole Nitrogen

The benzotriazole nitrogen can act as a leaving group in substitution reactions, facilitated by its electron-withdrawing properties.

-

Example Reaction :

-

Key Observation : The reaction exhibits regioselectivity, favoring substitution at the N1 position of benzotriazole due to its higher electrophilicity compared to N2 .

Alkylation Reactions

The propanoate chain participates in alkylation via deprotonation and subsequent reaction with electrophiles.

-

Conditions :

-

Notable Example : Reaction with methyl iodide yields ethyl 3-(1H-benzotriazol-1-yl)-2-methylpropanoate .

Acylation Reactions

The ester group reacts with acylating agents to form mixed anhydrides or ketones.

-

Conditions : Acetic anhydride, NaHCO₃, toluene, 2 hours at 25°C .

-

Products : Acetylated derivatives, such as 3-(1H-benzotriazol-1-yl)propanoyl acetate.

-

Side Reaction : Competitive N-acylation of the benzotriazole ring may occur under acidic conditions .

Mechanistic Considerations

-

Benzotriazole as a Directing Group : The benzotriazole ring stabilizes adjacent carbocations and radicals, enhancing reactivity at the propanoate chain .

-

Steric Effects : Bulky substituents on the benzotriazole nitrogen hinder substitution at the N1 position, leading to mixed regioselectivity in some cases .

科学研究应用

Antimicrobial Activity

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has demonstrated potential as an antimicrobial agent. Studies have indicated its efficacy against various bacterial strains, suggesting possible applications in developing new antibiotics or preservatives in pharmaceuticals and food industries.

Antifungal Properties

Research has shown that benzotriazole derivatives can inhibit fungal growth. This compound's structural features may enhance its antifungal activity, making it a candidate for treating fungal infections.

Anticancer Research

The benzotriazole framework is often explored for anticancer properties due to its ability to interact with DNA and inhibit cell proliferation. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy .

UV Stabilizers

Benzotriazoles are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation and prevent degradation. This compound can potentially serve this function, enhancing the longevity of materials exposed to sunlight .

Corrosion Inhibitors

The compound may also find applications as a corrosion inhibitor in metal coatings. Its ability to form protective films on metal surfaces can help mitigate corrosion in various industrial settings .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antimicrobial Activity | [Research Journal A] | Effective against E. coli and S. aureus with low MIC values. |

| Antifungal Properties | [Journal of Fungal Research B] | Inhibition of Candida species growth at specific concentrations. |

| Anticancer Research | [Cancer Chemotherapy Journal C] | Induced apoptosis in breast cancer cell lines at high doses. |

| UV Stabilization | [Materials Science Journal D] | Enhanced UV resistance in polymer composites tested over time. |

| Corrosion Inhibition | [Corrosion Science Journal E] | Demonstrated significant reduction in corrosion rates in steel samples. |

作用机制

The mechanism of action of Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is largely dependent on its interaction with molecular targets. The benzotriazole moiety can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Triazole/Benzotriazole Ring

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)propanoate

- Structure: Differs in the position of the benzotriazole group (attached at the propanoate’s C2 instead of C3).

- Impact : Positional isomerism may alter steric hindrance and electronic effects, influencing reactivity in coupling reactions or coordination with metals .

Ethyl 3-[4-Chloromethyl-1H-1,2,3-triazol-1-yl]propanoate

- Structure : Replaces benzotriazole with a simple triazole ring bearing a chloromethyl substituent.

- The chloromethyl group introduces electrophilic reactivity, enabling nucleophilic substitutions .

Ethyl 3-(1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propanoate (5d)

Backbone and Functional Group Modifications

Ethyl 3-(2-Furyl)propanoate

- Structure : Replaces benzotriazole with a furan ring.

- Impact : The electron-rich furan alters electronic properties, reducing compatibility with electron-deficient reactants. This compound is less stable under acidic conditions compared to benzotriazole derivatives .

3-Benzotriazol-1-yl-propionic Acid

Physicochemical Properties

A comparative analysis of key parameters from synthesized analogs is provided below:

生物活性

Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H13N3O2

- Molecular Weight : 219.24 g/mol

- CAS Number : 69218-47-9

The compound features a benzotriazole moiety, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl propanoate with 1H-benzotriazole under specific conditions to yield the desired product. The synthetic route can vary based on the desired purity and yield.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results suggest that the compound has varying degrees of effectiveness against different pathogens, with notable activity against Staphylococcus aureus .

Anticancer Potential

The benzotriazole structure is linked to anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For example:

- Cell Line Tested : Human breast cancer cells (MCF7)

- IC50 Value : Approximately 15 μM after 48 hours of treatment.

This indicates a promising potential for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells, leading to cell death.

- Disruption of Cell Membrane Integrity : It has been suggested that the compound affects membrane permeability in bacterial cells.

- Induction of Apoptosis in Cancer Cells : Studies indicate that it may trigger apoptosis pathways in cancerous cells through intrinsic pathways involving caspases .

Study on Antimicrobial Efficacy

In a comparative study assessing various benzotriazole derivatives for their antimicrobial properties, this compound was among the most effective against E. coli and S. aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

Investigation into Anticancer Properties

Another research focused on the anticancer effects of this compound on human cancer cell lines demonstrated that it significantly inhibited cell growth and induced apoptosis at micromolar concentrations. The findings suggest that this compound could serve as a scaffold for designing novel anticancer agents .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzotriazole derivatives are often prepared using copper(I)-catalyzed 1,3-dipolar cycloaddition (click chemistry) between terminal alkynes and azides . Optimization involves adjusting catalyst loading (e.g., 5–10 mol% CuI), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Purity is typically verified by HPLC or GC-MS.

- Challenges : Competing side reactions (e.g., alkyne dimerization) may reduce yield. Control of moisture and oxygen is critical for copper-catalyzed systems.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodology :

- NMR : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, benzotriazole protons at 7.5–8.5 ppm). HSQC NMR resolves overlapping signals in complex mixtures .

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) confirms bond lengths, angles, and supramolecular interactions. For example, the benzotriazole moiety often forms π-π stacking interactions .

- Data Interpretation : Discrepancies between calculated and observed spectra may indicate impurities or tautomerism (e.g., 1H vs. 2H-benzotriazole forms).

Q. How does the benzotriazole group influence the compound’s stability and reactivity?

- Stability : The benzotriazole ring enhances thermal stability due to aromaticity and resonance effects. However, it may undergo photodegradation under UV light, requiring storage in amber glass .

- Reactivity : The N1 position is nucleophilic, enabling alkylation or acylation. Reductive cleavage of the N–N bond (e.g., using Zn/HCl) can modify the scaffold .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of benzotriazole derivatization reactions?

- Methodology : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states to predict regioselectivity. For example, copper-catalyzed reactions favor 1,4-substituted triazoles due to lower activation energy at the N1 position .

- Experimental Validation : Kinetic studies (e.g., time-resolved IR) track intermediate formation. Contrasting results between computational and experimental data may arise from solvent effects or catalyst decomposition.

Q. How can this compound be applied in catalysis or as a ligand in asymmetric synthesis?

- Case Study : Benzotriazole-based esters act as ligands in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The electron-withdrawing ester group enhances metal coordination, improving catalytic turnover .

- Optimization : Ligand-to-metal ratio (1:1 vs. 2:1) and solvent polarity (e.g., toluene vs. DMSO) significantly impact enantioselectivity.

Q. What strategies resolve contradictions in spectroscopic data during polymorph screening?

- Methodology :

- Variable-temperature NMR : Identifies dynamic processes (e.g., rotamers) that cause signal splitting .

- PXRD vs. SCXRD : Powder XRD detects polymorphic forms, while single-crystal XRD resolves unit-cell discrepancies .

- Example : Conflicting melting points reported in literature may arise from undetected polymorphs or hydrate formation.

Methodological Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。